AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 discovery and synthesis history
AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 discovery and synthesis history
The following technical guide details the discovery, synthesis, and pharmacological profile of LY2112688 (Catalog Code: H-6268 ), a potent Melanocortin-4 Receptor (MC4R) agonist.
Technical Deep Dive: LY2112688 (H-6268) – The -MSH Analog
Sequence: Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (Disulfide Bridge: Cys2–Cys8) CAS: 819048-44-7
Executive Summary & Discovery History
LY2112688 (commercially known as H-6268 ) represents a pivotal chapter in the rational design of anti-obesity therapeutics targeting the melanocortin system. Developed by Eli Lilly and Company , this octapeptide was engineered to solve the specificity crisis that plagued first-generation MC4R agonists like Melanotan II (MT-II).
The Specificity Challenge
Early synthetic melanocortins (e.g., MT-II) were potent but non-selective, activating MC1R (pigmentation), MC3R (energy rheostasis), and MC4R (satiety). The goal for LY2112688 was to isolate the anorexigenic signal of MC4R without triggering the pigmentary effects of MC1R or the hemodynamic side effects associated with broad sympathetic activation.
The Discovery Logic
Researchers utilized the endogenous
Outcome: While LY2112688 demonstrated profound weight-loss efficacy in rodent models, its development was suspended due to pressor effects (increased blood pressure and heart rate). It remains a critical "tool compound" in research, serving as a benchmark for MC4R potency and distinguishing the signaling pathways of newer drugs like Setmelanotide.
Chemical Structure & Pharmacophore Analysis[1]
The molecule is a cyclic octapeptide. Unlike lactam-bridged analogs (e.g., Bremelanotide), LY2112688 utilizes a disulfide bridge for conformational constraint.
| Feature | Residue/Structure | Function |
| N-Cap | Acetyl (Ac) | Increases metabolic stability against aminopeptidases. |
| Pos 1 | D-Arg | Enhances potency and selectivity; stabilizes the N-terminal tail. |
| Bridge | Cys2 — Cys8 | Disulfide bond . Constrains the peptide into a bioactive |
| Core | Glu-His-D-Phe-Arg-Trp | The "message" sequence.[1] D-Phe ensures proper orientation of the aromatic rings for the hydrophobic pocket of MC4R. |
| C-Cap | Amide (-NH2) | Mimics the native peptide backbone; prevents carboxypeptidase degradation. |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is designed for a 0.1 mmol scale using Fmoc chemistry. The critical step is the formation of the intramolecular disulfide bridge, which must be performed under high dilution to avoid intermolecular dimerization.
Phase A: Linear Assembly
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
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Swelling: DCM (30 min).
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Deprotection (Fmoc Removal): 20% Piperidine in DMF (2 x 10 min). Wash: DMF (5x).
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Coupling Cycles:
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Reagents: Fmoc-AA-OH (4 eq), HATU (3.9 eq), DIEA (8 eq) in DMF.
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Time: 45–60 min at Room Temperature.
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Order: Cys(Trt)
Trp(Boc) Arg(Pbf) D-Phe His(Trt) Glu(OtBu) Cys(Trt) D-Arg(Pbf).
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N-Terminal Capping: Acetic Anhydride/DIEA/DMF (1:2:7) for 20 min.
Phase B: Cleavage & Global Deprotection
Reagent Cocktail K: TFA (90%) / Phenol (5%) / Water (2.5%) / TIS (2.5%).
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Procedure: Incubate resin with Cocktail K for 3 hours. Filter and precipitate filtrate in cold diethyl ether. Centrifuge and dry the crude linear peptide.
Phase C: Cyclization (Disulfide Formation)
Method: Air Oxidation (Thermodynamically controlled).
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Rationale: Iodine oxidation is faster but can modify Trp/Tyr residues. Air oxidation at pH 8.0 is gentler and favors the monomeric ring.
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Dissolution: Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate buffer (pH 7.8–8.0) at a concentration of 0.1 mg/mL (High dilution is mandatory).
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Reaction: Stir open to air for 24–48 hours. Monitor by HPLC (shift in retention time due to hydrophobicity change upon folding).
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Acidification: Quench with acetic acid to pH 4.0.
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Lyophilization: Freeze-dry the solution.
Phase D: Purification
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Column: C18 Preparative HPLC (e.g., Phenomenex Luna).
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Mobile Phase: A: 0.1% TFA in
; B: 0.1% TFA in Acetonitrile. -
Gradient: 10% to 60% B over 45 min.
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Validation: ESI-MS (Expected MW: ~1175.4 Da).
Mechanism of Action & Signaling Pathway
LY2112688 acts as an orthosteric agonist at the MC4R. Upon binding, it induces a conformational change in Transmembrane Helix 6 (TM6), opening the intracellular cavity for G-protein coupling.[2]
The Signaling Divergence
Recent structural biology (Cryo-EM) suggests that while LY2112688 is a potent
Pathway Visualization (Graphviz DOT)
Figure 1: Signal transduction pathway of LY2112688 showing the bifurcation between therapeutic satiety effects and adverse cardiovascular events mediated by sympathetic activation.
Pharmacological Profile & Data
The following data contrasts LY2112688 with the endogenous ligand (
Binding Affinity ( in nM)
Lower numbers indicate higher affinity.
| Receptor | Melanotan II (MT-II) | LY2112688 (H-6268) | Selectivity Note | |
| hMC4R | 50–100 | 0.67 | 0.55 | Highly Potent |
| hMC1R | 0.2 | 0.12 | 16.78 | ~30x less potent than at MC4R |
| hMC3R | 15 | 1.8 | 56.79 | ~100x selectivity over MC3R |
| hMC5R | 1500 | 2.5 | >500 | Minimal activity |
Functional Efficacy (cAMP Accumulation)
- (hMC4R): 0.25 nM
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Maximal Response (
): 94.5% (relative to NDP- -MSH)
Data Source: Molecular Endocrinology 29, 1619–1633 (2015) and Eli Lilly internal data cited in subsequent reviews.
References
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Ericson, M. D., et al. (2015). "Selectivity by Natural and Synthetic Melanocortin-4 Receptor Agonists." Molecular Endocrinology, 29(11), 1619–1633.
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Clement, K., et al. (2018).[2] "MC4R agonism promotes durable weight loss in patients with leptin receptor deficiency." Nature Medicine, 24, 551–555. (Discusses LY2112688 failure vs Setmelanotide success).
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Heyder, N., et al. (2021). "Structures of active melanocortin-4 receptor–Gs-protein complexes with NDP-α-MSH and setmelanotide." Cell Research, 31, 1176–1189.
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Bachem AG. "Product Data Sheet: H-6268." (Catalog Number for Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2).[1]
